

The Metabolic Journey of Ropinirole: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *N-Despropyl Ropinirole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ropinirole is critical for optimizing its therapeutic efficacy and ensuring patient safety. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes the core metabolic pathways.

Pharmacokinetic Profile of Ropinirole

Ropinirole undergoes extensive metabolism in the body, with its pharmacokinetic properties influencing its clinical use. Following oral administration, it is rapidly absorbed, but its bioavailability is significantly reduced due to first-pass metabolism in the liver^[1].

Data Presentation: Key Pharmacokinetic Parameters of Ropinirole

The following table summarizes the key pharmacokinetic parameters of ropinirole in humans.

Parameter	Value	Reference
Absorption		
Bioavailability	45% - 55%	[1]
Time to Peak Plasma Concentration (Tmax)	1 - 2 hours	[1]
Effect of High-Fat Meal	Tmax delayed by ~2.5 hours, Cmax decreased by ~25%	[1]
Distribution		
Volume of Distribution (Vd)	7.5 L/kg	[1]
Plasma Protein Binding	~40%	[1]
Metabolism		
Primary Enzyme	Cytochrome P450 1A2 (CYP1A2)	[2]
Elimination		
Elimination Half-Life ($t_{1/2}$)	~6 hours	[1][2]
Excretion	Primarily renal	[3]
Unchanged Drug in Urine	< 10%	[1][4]

Data Presentation: Urinary Excretion of Ropinirole and its Metabolites

This table details the proportion of an administered dose of ropinirole that is excreted in the urine as the parent drug and its major metabolites.

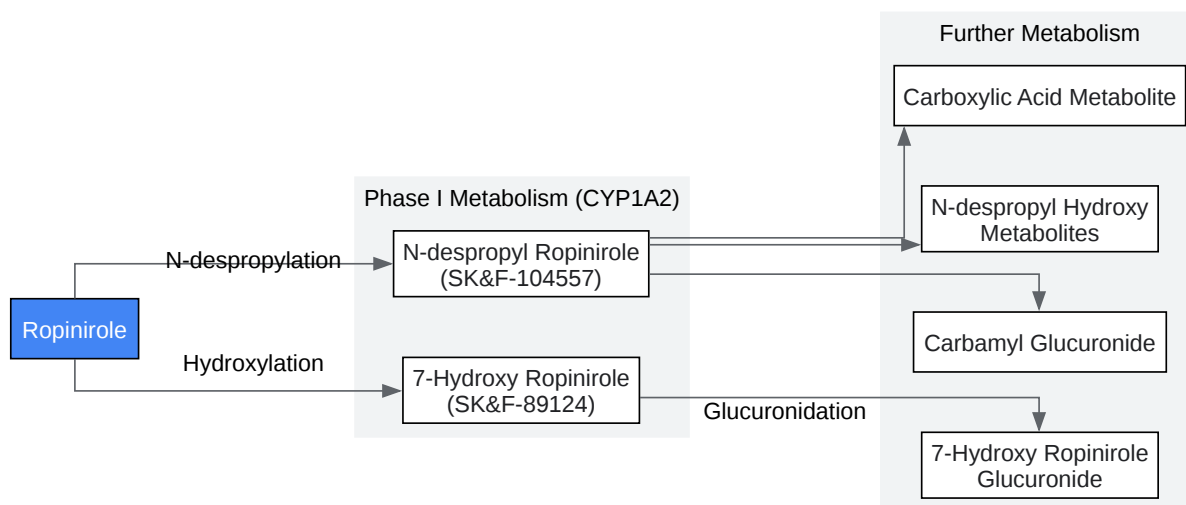
Compound	Percentage of Administered Dose in Urine	Reference
Unchanged Ropinirole	< 10%	[4]
N-despropyl Ropinirole	~40%	[4][5]
Carboxylic Acid Metabolite	~10%	[4][5]
Glucuronide of the Hydroxy Metabolite	~10%	[4][5]

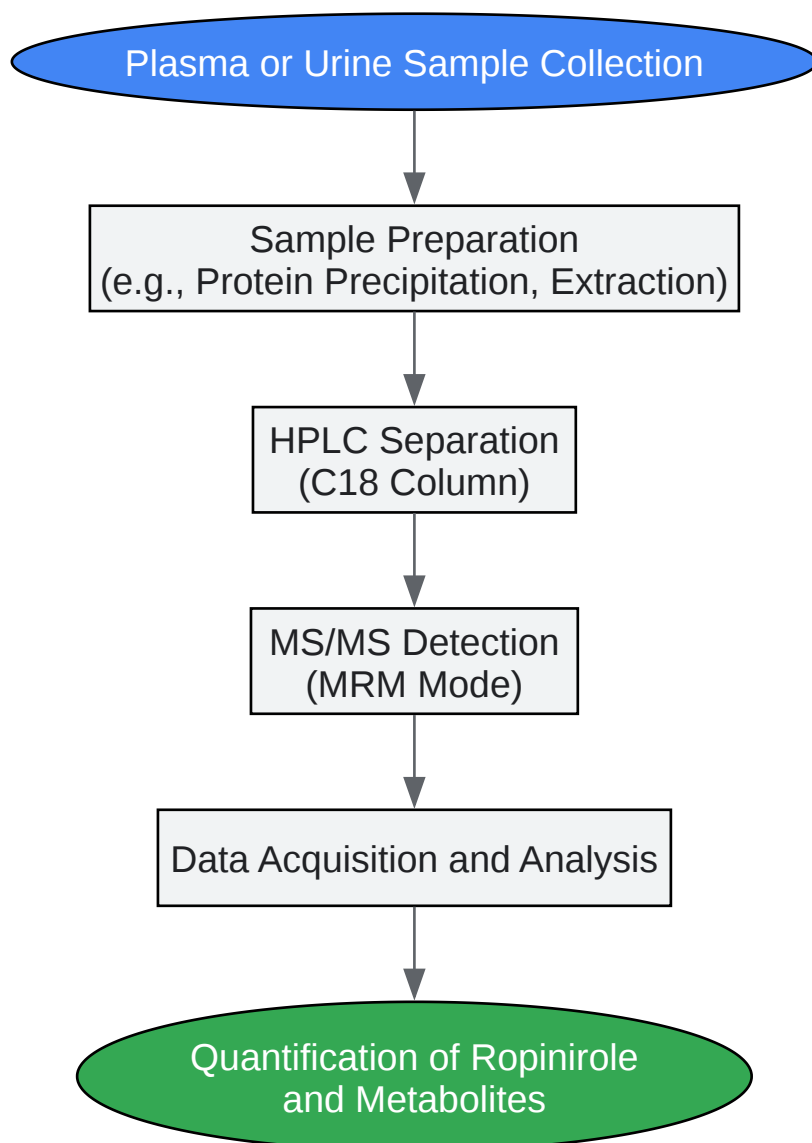
Metabolic Pathways of Ropinirole

The biotransformation of ropinirole is primarily mediated by the cytochrome P450 enzyme system, with CYP1A2 playing the principal role[2]. The major metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites[3].

Visualization of Ropinirole Metabolism

The following diagram illustrates the primary metabolic pathways of ropinirole.





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